molecular formula C15H20BrNO2 B8159078 3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide

3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide

Cat. No.: B8159078
M. Wt: 326.23 g/mol
InChI Key: LIWVPEUNTMWDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3rd position, a cyclobutylmethoxy group at the 5th position, and an N-isopropyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclobutylmethanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a substitution reaction with an amine would yield a new amide derivative.

Scientific Research Applications

3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethoxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide is unique due to the presence of the cyclobutylmethoxy group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-bromo-5-(cyclobutylmethoxy)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-10(2)17-15(18)12-6-13(16)8-14(7-12)19-9-11-4-3-5-11/h6-8,10-11H,3-5,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWVPEUNTMWDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.